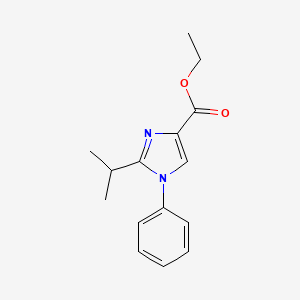
1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a phenyl group, and an isopropyl group attached to the imidazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkyl halide.
Addition of the Isopropyl Group: The isopropyl group can be added through an alkylation reaction using isopropyl bromide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phenyl and isopropyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Imidazolecarboxylic acid: Contains an imidazole ring with a carboxylic acid group.
Ethyl imidazole-4-carboxylate: Similar structure but lacks the phenyl and isopropyl groups.
1H-Imidazole-4-carboxylic acid, 2-methyl-1-(1-methylethyl)-, ethyl ester: Similar but with a methyl group instead of a phenyl group.
Uniqueness
1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-1-phenyl-,ethylester is unique due to the combination of its phenyl, isopropyl, and ethyl ester groups, which confer specific chemical properties and biological activities not found in other similar compounds.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 1-phenyl-2-propan-2-ylimidazole-4-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-4-19-15(18)13-10-17(14(16-13)11(2)3)12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
InChI Key |
DEUBSHHSAWXSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


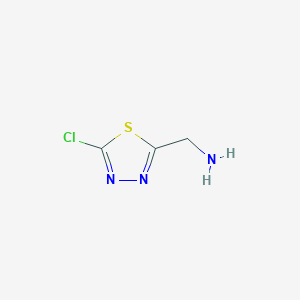
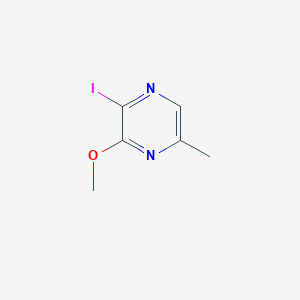
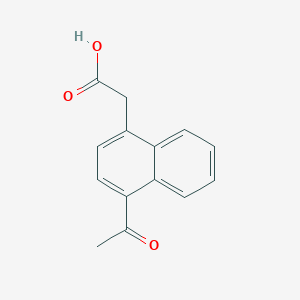
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)
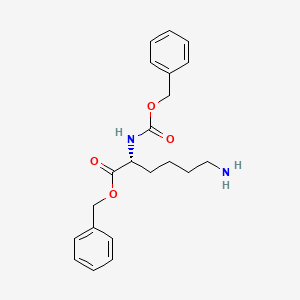

![1,2,3-trifluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B15249823.png)

![7-Fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B15249834.png)
![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
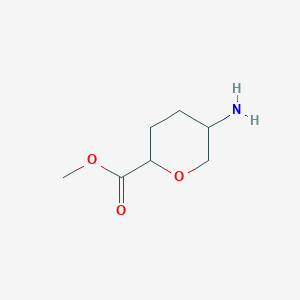
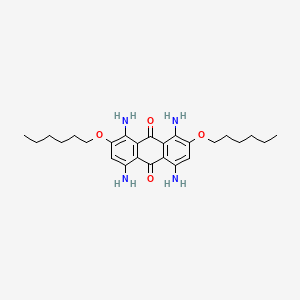
![1-[(3-Methylphenyl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15249856.png)
